molecular formula C18H17ClN2O3S B2456798 Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1216879-07-0

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2456798
CAS No.: 1216879-07-0
M. Wt: 376.86
InChI Key: SZEJTLOKVKLVAI-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties, making it valuable for drug discovery and synthesis of novel materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst . This process is a Grignard reaction, which is commonly used to form carbon-carbon bonds in organic synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used in the synthesis of novel materials and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 7-chloro-2-oxoheptanoate

Uniqueness

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is unique due to its specific structure, which includes a thienyl group and a quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 7-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)15-16(20-8-7-12-4-3-9-25-12)13-6-5-11(19)10-14(13)21-17(15)22/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEJTLOKVKLVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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